molecular formula C14H9ClF3NO B3050061 alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol CAS No. 2344-29-8

alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol

Cat. No.: B3050061
CAS No.: 2344-29-8
M. Wt: 299.67 g/mol
InChI Key: MSGXOCFNGVTWKL-UHFFFAOYSA-N
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Description

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is an organoaromatic compound characterized by a cresol backbone (2-methylphenol) functionalized with an imino group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-11-6-5-10(14(16,17)18)7-12(11)19-8-9-3-1-2-4-13(9)20/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGXOCFNGVTWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425128
Record name NSC119178
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344-29-8
Record name NSC119178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119178
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Record name NSC119178
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLIMINO)-O-CRESOL
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Biological Activity

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound features a chloro and trifluoromethyl substitution on a phenyl ring, which may influence its biological activity through electronic effects and steric hindrance. The presence of these substituents can enhance lipophilicity and alter the binding affinity to biological targets.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound exhibited broad-spectrum cytotoxicity in National Cancer Institute (NCI) assays with GI50 values ranging from 0.15 to 8.41 µM across different tumor types, specifically leukemia, colon, melanoma, and breast cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineGI50 (µM)Mechanism of Action
7bLeukemia0.15Induces apoptosis via caspase activation
13cMelanoma0.20Cell cycle arrest at S phase
16dBreast2.81Inhibits VEGFR-2 tyrosine kinase

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to increase cleaved caspase-3 levels, indicating apoptosis in treated cells .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the S phase, preventing further cell division and proliferation .
  • Enzyme Inhibition : Inhibitory activity against VEGFR-2 has been observed, which is crucial for angiogenesis in tumors .

Study on Antitubercular Agents

In a related study, compounds derived from similar structures were evaluated for their antitubercular properties. The study found that structural modifications significantly affected the efficacy against Mycobacterium tuberculosis, suggesting that the trifluoromethyl group may play a role in enhancing bioactivity .

Environmental Impact Studies

Research has also explored the environmental implications of similar chlorinated compounds, highlighting their persistence and potential toxicity in ecological systems. These studies underscore the importance of evaluating both therapeutic benefits and environmental risks associated with such compounds .

Scientific Research Applications

Alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol is a chemical compound with potential applications in various scientific fields. Its molecular formula is C14H9ClF3NO, and it has a molecular weight of 299.67 g/mol .

This compound is of interest for its potential biological activities in medicinal chemistry and pharmacology. The chloro and trifluoromethyl substitutions on the phenyl ring can influence its biological activity through electronic effects and steric hindrance, enhancing lipophilicity and altering binding affinity to biological targets.

Antitumor Activity

Studies have shown that the compound has cytotoxic properties against various cancer cell lines. Compounds similar to this compound exhibited broad-spectrum cytotoxicity in National Cancer Institute (NCI) assays, with GI50 values ranging from 0.15 to 8.41 µM across different tumor types, including leukemia, colon, melanoma, and breast cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineGI50 (µM)Mechanism of Action
7bLeukemia0.15Induces apoptosis via caspase activation
13cMelanoma0.20Cell cycle arrest at S phase
16dBreast2.81Inhibits VEGFR-2 tyrosine kinase

The mechanisms of action include:

  • Apoptosis Induction : Increase in cleaved caspase-3 levels, indicating apoptosis in treated cells.
  • Cell Cycle Arrest : Induction of cell cycle arrest at the S phase, preventing further cell division and proliferation.
  • Enzyme Inhibition : Inhibitory activity against VEGFR-2, which is crucial for angiogenesis in tumors.

Antitubercular Agents

Structural modifications of similar compounds affect the efficacy against Mycobacterium tuberculosis, suggesting that the trifluoromethyl group may enhance bioactivity.

Insecticidal Applications

This compound and similar chemical compounds have shown potential in insecticidal applications.

Environmental Impact

Comparison with Similar Compounds

Comparison with alpha-(2-Hydroxy-5-methylphenylimino)-O-cresol

Structural Differences :

  • The analogous compound alpha-(2-hydroxy-5-methylphenylimino)-O-cresol replaces the -Cl and -CF₃ groups with a hydroxyl (-OH) and methyl (-CH₃) group on the phenyl ring .
  • Impact on Properties: The -OH group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the chloro/trifluoromethyl derivative.
  • Applications : Likely used in less demanding industrial contexts due to reduced chemical inertness.

Comparison with 5-(2-Hydroxyethylamino)-2-methylphenol

Structural Differences :

  • This compound features a hydroxyethylamino (-NH-C₂H₄OH) substituent at the 5-position of the cresol backbone .
  • Impact on Properties :
    • The hydroxyethyl group introduces significant hydrophilicity, making it suitable for dye intermediates or personal care products (e.g., hair dyes).
    • The lack of halogenation (-Cl, -CF₃) reduces bioactivity in pesticidal or medicinal contexts.
  • Industrial Relevance : Listed in Ashford’s Dictionary of Industrial Chemicals, emphasizing its role in organic synthesis and commercial formulations .

Comparison with 5-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)-α,α,α-trifluoro-4,6-dinitro-o-cresol

Structural Differences :

  • This derivative includes a pyridylamino group, nitro (-NO₂) substituents, and additional trifluoromethyl groups .
  • Impact on Properties :
    • Molecular Weight : 446.7 g/mol (vs. ~300–350 g/mol estimated for the target compound), affecting mobility in environmental matrices.
    • Environmental Behavior :
  • Persistence: Moderate (half-life > 60 days in soil) due to nitro groups .
  • Toxicity: Classified as a neurotoxicant and respiratory irritant, with higher ecotoxicological risks compared to non-nitrated analogs .
  • Applications : Likely a herbicide or pesticide, leveraging nitro groups for bioactivity.

Comparison with Pyrazole Derivatives (e.g., 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde)

Structural Differences :

  • Features a pyrazole core with -CF₃ and -Cl substituents, linked via sulfanyl and aldehyde groups .
  • The sulfanyl group increases susceptibility to metabolic degradation compared to the imino linkage in the target compound.
  • Applications: Potential use in pharmaceuticals or agrochemicals requiring target-specific binding.

Key Findings

  • Electronic Effects : The -CF₃ and -Cl groups in the target compound enhance electron deficiency, improving stability in harsh environments but reducing solubility.
  • Functional Group Trade-offs: Hydroxyethylamino or hydroxyl groups improve solubility but compromise bioactivity and durability.
  • Environmental Impact: Nitro derivatives exhibit higher persistence and toxicity, necessitating stricter regulatory oversight compared to non-nitrated analogs .

Preparation Methods

Structural Analysis and Synthetic Rationale

The target compound’s structure consists of two aromatic systems: a 2-chloro-5-(trifluoromethyl)phenyl group and an O-cresol (2-methylphenol) unit connected by an imine (–C=N–) bridge. The trifluoromethyl and chloro substituents introduce electron-withdrawing effects, influencing reactivity and stability, while the phenolic –OH group offers potential for further functionalization.

Schiff base formation typically involves condensation between a primary amine and a carbonyl compound under acidic or basic conditions. For α-(2-chloro-5-(trifluoromethyl)phenylimino)-O-cresol, the amine precursor is 2-chloro-5-(trifluoromethyl)aniline , while the carbonyl component is likely 2-hydroxyacetophenone (o-hydroxypropiophenone) or a related O-cresol-derived aldehyde.

Preparation Methods

Schiff Base Condensation

Reaction Between 2-Chloro-5-(Trifluoromethyl)Aniline and 2-Hydroxyacetophenone

A representative procedure involves:

  • Reagents :

    • 2-Chloro-5-(trifluoromethyl)aniline (1.0 eq)
    • 2-Hydroxyacetophenone (1.1 eq)
    • Ethanol (solvent)
    • Glacial acetic acid (catalyst, 0.1 eq)
  • Procedure :

    • Combine reagents in ethanol and reflux at 80°C for 6–12 hours under nitrogen.
    • Monitor reaction progress via thin-layer chromatography (TLC).
    • Cool the mixture to room temperature, then concentrate under reduced pressure.
    • Precipitate the crude product by adding ice-cold water, followed by filtration.
    • Purify via recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/ethyl acetate).
  • Yield : 65–75% (theoretical), with purity >95% by HPLC.

Alternative Route Using 2-Hydroxybenzaldehyde Derivatives

If 2-hydroxyacetophenone is unavailable, 5-methyl-2-hydroxybenzaldehyde (derived from O-cresol via formylation) may serve as the carbonyl component. However, this route requires additional steps to synthesize the aldehyde, complicating scalability.

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Solvent Choice : Ethanol and methanol are ideal due to their polarity and ability to stabilize intermediates. Non-polar solvents (e.g., toluene) result in slower kinetics.
  • Acid Catalysis : Acetic acid protonates the amine, enhancing electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.25 (s, 1H, –CH=N–), 7.85–7.45 (m, 3H, aromatic H), 6.95 (d, 1H, phenolic H), 2.35 (s, 3H, –CH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃) :
    δ -62.5 (CF₃).
  • IR (KBr) :
    1615 cm⁻¹ (–C=N–), 3300 cm⁻¹ (–OH), 1340 cm⁻¹ (C–F).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
  • Melting Point : 142–144°C.

Challenges and Industrial Scalability

  • Byproduct Formation :
    • Dichlorinated amines and aldol condensation byproducts necessitate rigorous purification.
  • Moisture Sensitivity :
    • The imine bond hydrolyzes in aqueous media; reactions require anhydrous conditions.
  • Cost of Trifluoromethyl Precursors :
    • 3-(Trifluoromethyl)aniline remains expensive, incentivizing alternative routes (e.g., trifluoromethylation of chloroanilines).

Q & A

Q. Q. How can isotopic labeling (e.g., 13^{13}C, 19^{19}F) elucidate metabolic pathways in biological systems?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Incorporate 13^{13}C at the imine carbon or 19^{19}F in the trifluoromethyl group via modified synthetic routes.
  • Metabolite Tracking : Use 19^{19}F NMR or MALDI-TOF MS to identify phase I/II metabolites in hepatocyte incubations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol
Reactant of Route 2
Reactant of Route 2
alpha-(2-Chloro-5-(trifluoromethyl)phenylimino)-O-cresol

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